molecular formula C20H21FN2O4S B2780823 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide CAS No. 946267-42-1

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide

Cat. No.: B2780823
CAS No.: 946267-42-1
M. Wt: 404.46
InChI Key: FXEFFVJCMBKMLW-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, a cyclopropanecarbonyl group, and a benzenesulfonamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride and an appropriate Lewis acid catalyst.

    Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the quinoline derivative with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the cyclopropanecarbonyl group can yield cyclopropylmethyl derivatives.

    Substitution: The benzenesulfonamide moiety can undergo nucleophilic aromatic substitution reactions, especially at the fluorine position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Cyclopropylmethyl derivatives.

    Substitution: Substituted benzenesulfonamides.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may exhibit biological activity against various targets.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may intercalate with DNA or inhibit topoisomerases, while the benzenesulfonamide moiety could interact with sulfonamide-binding proteins. The cyclopropanecarbonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.

    N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzenesulfonamide: Similar structure but lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzene-1-sulfonamide is unique due to the presence of both fluorine and methoxy groups on the benzenesulfonamide moiety, which can significantly impact its chemical properties and biological activity. The combination of these functional groups with the quinoline core and cyclopropanecarbonyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c1-27-19-9-8-16(12-17(19)21)28(25,26)22-15-7-6-13-3-2-10-23(18(13)11-15)20(24)14-4-5-14/h6-9,11-12,14,22H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEFFVJCMBKMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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